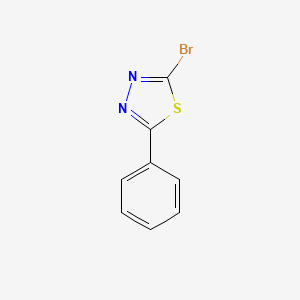

2-Bromo-5-phenyl-1,3,4-thiadiazole

Descripción general

Descripción

2-Bromo-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom and a phenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of anticancer agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenyl-1,3,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with bromine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the thiadiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 2 is highly reactive in nucleophilic substitution (SN) reactions due to the electron-withdrawing nature of the thiadiazole ring.

Example Reaction:

text2-Bromo-5-phenyl-1,3,4-thiadiazole + NH₃ → 2-Amino-5-phenyl-1,3,4-thiadiazole + HBr

Oxidation and Reduction Reactions

The thiadiazole ring undergoes redox transformations under controlled conditions.

Key Insight:

Oxidation of the sulfur atom in the thiadiazole ring improves metabolic stability in drug candidates .

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed coupling reactions.

| Coupling Type | Catalyst/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-5-phenyl-1,3,4-thiadiazoles | 60–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-Amino-5-phenyl-1,3,4-thiadiazoles | 70–90% |

Example Suzuki Reaction:

textThis compound + Ar-B(OH)₂ → 2-Ar-5-phenyl-1,3,4-thiadiazole

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C .

Ring-Opening and Rearrangement Reactions

Strong bases or nucleophiles can induce ring-opening, forming intermediates for further functionalization.

| Conditions | Intermediates | Final Products |

|---|---|---|

| NaOH (aq), Δ | Thiosemicarbazide derivatives | Triazole or thiazole hybrids |

| LiAlH₄, THF | Reduced thiadiazole rings | Dihydrothiadiazoles with NH groups |

Mechanistic Note:

Ring-opening via base treatment generates reactive thiolate intermediates, enabling cyclocondensation with carbonyl compounds .

Electrophilic Substitution

Electrophilic attack occurs at electron-rich positions of substituents rather than the thiadiazole ring.

| Reagents | Position Modified | Products |

|---|---|---|

| HNO₃/H₂SO₄ | Phenyl group (para) | 5-(4-Nitrophenyl)-2-bromo-1,3,4-thiadiazole |

| Br₂/FeBr₃ | Phenyl group (meta) | 5-(3-Bromophenyl)-2-bromo-1,3,4-thiadiazole |

Limitation:

Direct electrophilic substitution on the thiadiazole ring is hindered by its electron-deficient nature .

Key Research Findings

- Anticancer Applications : Suzuki-coupled derivatives exhibit IC₅₀ values of 2.44–62.16 µM against MCF-7 and MDA-MB-231 cell lines .

- Antimicrobial Activity : 2-Amino derivatives show MIC values of 32.6 µg/mL against Candida albicans .

- Stability : The thiadiazole ring remains intact under physiological conditions (pH 7.4, 37°C) for >48 h .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

2-Bromo-5-phenyl-1,3,4-thiadiazole has been extensively studied for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines . The mechanism of action involves inducing apoptosis and causing cell cycle arrest at the G2/M phase, which is critical for halting cancer progression .

Biochemical Mechanisms

The compound interacts with key biological targets such as cyclin-dependent kinases and topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts cellular processes crucial for cancer cell survival .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal pathogens. For example, compounds derived from this scaffold have demonstrated moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the thiadiazole ring enhances this antimicrobial efficacy.

Other Biological Activities

Antidiabetic Effects

Emerging research suggests potential antidiabetic properties linked to this compound. Some studies indicate that it may modulate glucose metabolism in vitro, presenting opportunities for further exploration in diabetes treatment.

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. These compounds can reduce inflammation markers in various experimental models, indicating their potential utility in treating inflammatory conditions.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the reaction of phenylthiosemicarbazide with bromine under controlled conditions. This method ensures selective bromination of the thiadiazole ring while maintaining high yields and purity. Industrial production follows similar synthetic routes but is optimized for larger-scale applications.

Comparative Studies

Comparative analyses of various thiadiazole derivatives highlight that modifications on the phenyl ring significantly influence cytotoxicity. For example:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Higher activity against MCF-7 cells |

| Electron-donating groups | Lower activity compared to electron-withdrawing counterparts |

This table illustrates how structural variations can affect biological activity, guiding future design strategies for more effective derivatives.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . Additionally, it can bind to DNA and interfere with its replication and transcription, further contributing to its anticancer effects .

Comparación Con Compuestos Similares

- 2-Amino-5-phenyl-1,3,4-thiadiazole

- 2-Bromo-5-methyl-1,3,4-thiadiazole

- 2-Amino-4-(4-bromophenyl)thiazole

Comparison: 2-Bromo-5-phenyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays, making it a valuable scaffold for drug development .

Actividad Biológica

2-Bromo-5-phenyl-1,3,4-thiadiazole is a compound of interest within the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its anticancer, antimicrobial, and other pharmacological effects, supported by data from various studies.

Chemical Structure and Synthesis

The structure of this compound consists of a thiadiazole ring substituted with a bromine atom and a phenyl group. The synthesis typically involves the reaction of hydrazine derivatives with carbon disulfide followed by bromination. This compound serves as a scaffold for developing various derivatives that enhance biological activity.

Anticancer Activity

Numerous studies have reported the anticancer properties of thiadiazole derivatives, including this compound.

In Vitro Studies

- Cytotoxicity Tests : The compound has been evaluated against several cancer cell lines using the MTT assay to determine its inhibitory concentration (IC50). For instance:

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Molecular docking studies suggest strong ligand-receptor interactions that enhance its efficacy .

Comparative Studies

A comparative analysis of various thiadiazole derivatives revealed that modifications on the phenyl ring significantly influence cytotoxicity. For example:

- Compounds with electron-withdrawing groups demonstrated higher activity against MCF-7 cells compared to those with electron-donating groups .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

- Bacterial and Fungal Inhibition : Studies have shown that derivatives exhibit moderate to good antibacterial and antifungal activities against pathogens such as:

- Activity Spectrum : The presence of specific substituents on the thiadiazole ring enhances antimicrobial efficacy. For instance, compounds with halogen or sulfonyl groups showed improved activity against both bacteria and fungi .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been explored for other pharmacological activities:

- Antidiabetic Properties : Some studies indicate potential antidiabetic effects through modulation of glucose metabolism in vitro .

- Anti-inflammatory Effects : Thiadiazole derivatives have shown promise in reducing inflammation markers in various models .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 / Efficacy |

|---|---|---|

| Anticancer | MCF-7 | 2.44 µM |

| LoVo | <50% viability at 200 µM | |

| Antimicrobial | S. aureus | Moderate to good |

| E. coli | Moderate | |

| C. albicans | Moderate | |

| Antidiabetic | Glucose metabolism | Modulation observed |

| Anti-inflammatory | Various models | Reduction in markers |

Propiedades

IUPAC Name |

2-bromo-5-phenyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQXBSUUWVZRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518261 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53645-95-7 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.